2-Bromo-1-(quinolin-8-yl)ethanone hydrochloride
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Overview
Description
2-Bromo-1-(quinolin-8-yl)ethanone hydrochloride is a chemical compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(quinolin-8-yl)ethanone hydrochloride typically involves the bromination of 1-(quinolin-8-yl)ethanone. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(quinolin-8-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form quinoline-based ketones or acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed:
- Substituted quinoline derivatives
- Quinoline-based ketones or acids
- Alcohol derivatives of quinoline
Scientific Research Applications
2-Bromo-1-(quinolin-8-yl)ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(quinolin-8-yl)ethanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects.
Comparison with Similar Compounds
- 2-Chloro-1-(quinolin-8-yl)ethanone
- 2-Iodo-1-(quinolin-8-yl)ethanone
- 1-(Quinolin-8-yl)ethanone
Comparison: 2-Bromo-1-(quinolin-8-yl)ethanone hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro and iodo counterparts, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties. Additionally, the bromine atom can serve as a versatile handle for further functionalization, making this compound valuable in synthetic chemistry.
Properties
Molecular Formula |
C11H9BrClNO |
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Molecular Weight |
286.55 g/mol |
IUPAC Name |
2-bromo-1-quinolin-8-ylethanone;hydrochloride |
InChI |
InChI=1S/C11H8BrNO.ClH/c12-7-10(14)9-5-1-3-8-4-2-6-13-11(8)9;/h1-6H,7H2;1H |
InChI Key |
LBUUECIIGRJJED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)CBr)N=CC=C2.Cl |
Origin of Product |
United States |
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